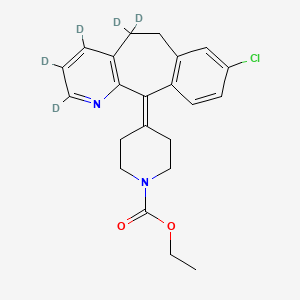

氯雷他定-d5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Loratadine-d5在科学研究中具有广泛的应用:

作用机制

安全和危害

Loratadine-d5 may cause serious eye irritation, skin irritation, and may be harmful by inhalation, ingestion, or skin absorption . It may cause respiratory system irritation . It may also cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

生化分析

Biochemical Properties

Loratadine-d5, like its non-deuterated counterpart, acts as a selective inverse agonist of peripheral histamine H1 receptors . It inhibits the release of leukotriene C4 and histamine from rodent mast cells . The interaction with histamine H1 receptors is crucial as it stabilizes the inactive form of the receptor, preventing histamine from exerting its effects . This interaction is primarily non-covalent, involving hydrogen bonds and hydrophobic interactions.

Cellular Effects

Loratadine-d5 influences various cellular processes by blocking histamine H1 receptors on the surface of epithelial cells, endothelial cells, eosinophils, neutrophils, airway cells, and vascular smooth muscle cells . This blockade prevents histamine-induced cellular responses such as increased vascular permeability, bronchoconstriction, and the release of pro-inflammatory cytokines. Consequently, Loratadine-d5 reduces allergic symptoms like itching, swelling, and redness.

Molecular Mechanism

At the molecular level, Loratadine-d5 binds to the H1 histamine receptors, which are G-protein coupled receptors . By favoring the inactive form of these receptors, Loratadine-d5 inhibits the downstream signaling pathways that would otherwise lead to allergic reactions. This includes the inhibition of phospholipase C activation, which reduces the production of inositol triphosphate and diacylglycerol, ultimately decreasing intracellular calcium levels and preventing the release of histamine and other mediators .

Temporal Effects in Laboratory Settings

In laboratory settings, Loratadine-d5 has shown stability over extended periods, making it a reliable internal standard for long-term studies . Degradation studies indicate that Loratadine-d5 maintains its integrity under various storage conditions, ensuring consistent results in mass spectrometry analyses. Long-term exposure to Loratadine-d5 in in vitro studies has not shown significant adverse effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of Loratadine-d5 vary with dosage. At therapeutic doses, Loratadine-d5 effectively reduces allergic symptoms without causing significant side effects . At higher doses, there may be an increased risk of adverse effects such as sedation and gastrointestinal disturbances. Toxicity studies in rodents have shown that extremely high doses can lead to liver and kidney damage .

Metabolic Pathways

Loratadine-d5 undergoes extensive first-pass metabolism in the liver, primarily by cytochrome P450 enzymes CYP3A4 and CYP2D6 . It is metabolized to desloratadine, which retains antihistaminic activity. The metabolic pathway involves oxidation and subsequent conjugation with glucuronic acid . The deuterium labeling in Loratadine-d5 does not significantly alter its metabolic profile compared to non-deuterated loratadine .

Transport and Distribution

Loratadine-d5 is widely distributed in the body, with high concentrations found in the liver, spleen, thymus, heart, adrenal glands, and pituitary gland . It crosses the blood-brain barrier to a limited extent, which is why it is considered a non-sedating antihistamine . The transport of Loratadine-d5 within cells involves passive diffusion and active transport mechanisms, facilitated by specific transporters .

Subcellular Localization

Within cells, Loratadine-d5 is primarily localized in the cytoplasm and to a lesser extent in the nucleus . It does not undergo significant post-translational modifications that would target it to specific organelles. The subcellular localization of Loratadine-d5 is consistent with its role in modulating histamine receptor activity on the cell surface .

准备方法

合成路线和反应条件

Loratadine-d5的合成涉及将氘原子掺入Loratadine分子中。 这可以通过多种方法实现,包括使用氘气进行催化氢化或在合成过程中使用氘化试剂 . 反应条件通常涉及使用有机溶剂和催化剂以促进氘原子的掺入。

工业生产方法

Loratadine-d5的工业生产遵循类似的原理,但在更大规模上进行。 该过程涉及使用高压反应器和专用设备以确保氘原子的有效掺入。 实施质量控制措施以确保最终产品的纯度和一致性 .

化学反应分析

反应类型

Loratadine-d5会发生各种化学反应,包括:

氧化: 该化合物可以氧化形成desloratadine-d5,其活性代谢物.

还原: 还原反应可用于修饰分子内的官能团。

常用试剂和条件

这些反应中常用的试剂包括高锰酸钾等氧化剂和氢化铝锂等还原剂。 反应通常在受控条件下进行,例如特定的温度和pH值,以确保期望的结果 .

形成的主要产物

相似化合物的比较

类似化合物

西替利嗪: 另一种第二代抗组胺药,具有类似用途,但药代动力学性质不同.

非索非那定: 以其非镇静特性而闻名,类似于Loratadine.

Loratadine-d5的独特性

Loratadine-d5因其氘标记而脱颖而出,这在药代动力学研究和药物开发中提供了独特的优势。 标记允许精确跟踪和分析,使其成为科学研究中宝贵的工具 .

属性

IUPAC Name |

ethyl 4-(13-chloro-5,6,7,9,9-pentadeuterio-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3/i3D,4D,5D2,11D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCCNYMKQOSZNPW-XFHCPBGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C2=C(C(=C3CCN(CC3)C(=O)OCC)C4=C(CC2([2H])[2H])C=C(C=C4)Cl)N=C1[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,11,17,23-Tetrabromo-25,26,27,28-tetrapropoxycalix[4]arene 98%](/img/structure/B1149787.png)